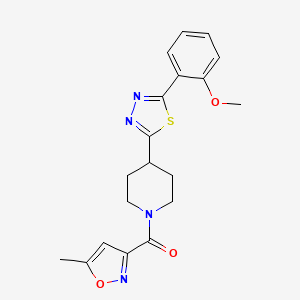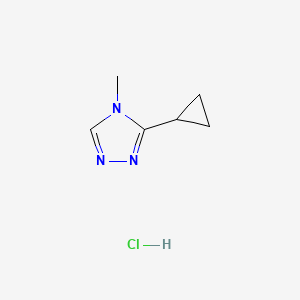![molecular formula C24H26N2O B2601714 1-[benzyl(ethyl)amino]-3-(9H-carbazol-9-yl)propan-2-ol CAS No. 2305453-24-9](/img/structure/B2601714.png)
1-[benzyl(ethyl)amino]-3-(9H-carbazol-9-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[benzyl(ethyl)amino]-3-(9H-carbazol-9-yl)propan-2-ol is a complex organic compound that features a carbazole moiety, which is a nitrogen-containing aromatic heterocycle
Méthodes De Préparation
The synthesis of 1-[benzyl(ethyl)amino]-3-(9H-carbazol-9-yl)propan-2-ol typically involves multiple steps. One common synthetic route starts with the preparation of 9H-carbazole, which is then functionalized to introduce the benzyl and ethylamino groups. The final step involves the formation of the propan-2-ol moiety. Reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the reactions .
Analyse Des Réactions Chimiques
1-[benzyl(ethyl)amino]-3-(9H-carbazol-9-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Applications De Recherche Scientifique
1-[benzyl(ethyl)amino]-3-(9H-carbazol-9-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mécanisme D'action
The mechanism of action of 1-[benzyl(ethyl)amino]-3-(9H-carbazol-9-yl)propan-2-ol involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, affecting gene expression and protein synthesis. Additionally, the benzyl and ethylamino groups can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including changes in cell signaling pathways .
Comparaison Avec Des Composés Similaires
1-[benzyl(ethyl)amino]-3-(9H-carbazol-9-yl)propan-2-ol can be compared with other carbazole derivatives, such as:
9-benzyl-9H-carbazole: Similar in structure but lacks the propan-2-ol moiety.
1-(9H-carbazol-4-yloxy)-3-(benzyl(2-(2-methoxyphenoxy)ethyl)amino)propan-2-ol: A more complex derivative with additional functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[benzyl(ethyl)amino]-3-carbazol-9-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O/c1-2-25(16-19-10-4-3-5-11-19)17-20(27)18-26-23-14-8-6-12-21(23)22-13-7-9-15-24(22)26/h3-15,20,27H,2,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINHOWAFUCQPCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-ethoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazine](/img/structure/B2601631.png)
![3-Tert-butyl-6-[5-(oxolane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2601633.png)


![3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide](/img/structure/B2601639.png)
![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2601640.png)



![N-(3,4-dimethylphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2601647.png)
![5-(2-oxo-2-phenylethoxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B2601649.png)
![3-[(1-Cyclobutylaziridin-2-yl)methoxy]-N,N,4-trimethylbenzamide](/img/structure/B2601650.png)
![3-(4-Chlorophenyl)-5-methyl-7-(4-(pyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2601652.png)
![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B2601653.png)
